molecular formula C11H19FO2 B1381055 Ethyl 3-cyclohexyl-2-fluoropropanoate CAS No. 1803587-34-9

Ethyl 3-cyclohexyl-2-fluoropropanoate

Cat. No.: B1381055
CAS No.: 1803587-34-9
M. Wt: 202.27 g/mol
InChI Key: XWVWXMAXBYKOEQ-UHFFFAOYSA-N
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Description

Ethyl 3-cyclohexyl-2-fluoropropanoate is an organic compound with the molecular formula C11H19FO2 It is a fluorinated ester, which means it contains a fluorine atom and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-cyclohexyl-2-fluoropropanoate typically involves the esterification of 3-cyclohexyl-2-fluoropropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyclohexyl-2-fluoropropanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-cyclohexyl-2-fluoropropanoic acid.

    Reduction: 3-cyclohexyl-2-fluoropropanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-cyclohexyl-2-fluoropropanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-cyclohexyl-2-fluoropropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Ethyl 3-cyclohexyl-2-fluoropropanoate can be compared with other fluorinated esters such as:

  • Ethyl 2-fluoropropanoate
  • Ethyl 3-fluoropropanoate
  • Ethyl 2-cyclohexylpropanoate

These compounds share similar structural features but differ in the position of the fluorine atom or the presence of the cyclohexyl group. The unique combination of the cyclohexyl and fluorine groups in this compound imparts distinct chemical and physical properties, making it a compound of interest in various research and industrial applications.

Properties

IUPAC Name

ethyl 3-cyclohexyl-2-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19FO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVWXMAXBYKOEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1CCCCC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-cyclohexyl-2-fluoropropanoate
Reactant of Route 2
Ethyl 3-cyclohexyl-2-fluoropropanoate
Reactant of Route 3
Ethyl 3-cyclohexyl-2-fluoropropanoate
Reactant of Route 4
Ethyl 3-cyclohexyl-2-fluoropropanoate
Reactant of Route 5
Ethyl 3-cyclohexyl-2-fluoropropanoate
Reactant of Route 6
Ethyl 3-cyclohexyl-2-fluoropropanoate

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